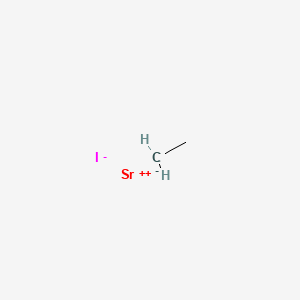

Strontium, ethyliodo-

Description

"Strontium, ethyliodo-" refers to an organostrontium compound hypothesized to contain strontium (Sr²⁺) bonded to an ethyl group (C₂H₅) and an iodine atom. Such compounds are rare, as strontium’s chemistry primarily involves ionic interactions with halides (e.g., SrI₂, SrCl₂) or oxygen-containing ligands (e.g., SrCO₃, SrO) . Organostrontium compounds are less common than their calcium or magnesium analogs due to strontium’s larger ionic radius (1.12 Å), which reduces covalent bonding tendencies . However, strontium’s ability to form complexes with organic ligands has been explored in niche applications, such as catalysis and materials science .

Properties

CAS No. |

153205-42-6 |

|---|---|

Molecular Formula |

C2H5ISr |

Molecular Weight |

243.59 g/mol |

IUPAC Name |

strontium;ethane;iodide |

InChI |

InChI=1S/C2H5.HI.Sr/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

ATEZKFQZQPMJED-UHFFFAOYSA-M |

Canonical SMILES |

C[CH2-].[Sr+2].[I-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of strontium, ethyliodo- typically involves the reaction of strontium with ethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general synthetic route can be represented as follows:

[ \text{Sr} + \text{C}_2\text{H}_5\text{I} \rightarrow \text{Sr(C}_2\text{H}_5\text{I})_2 ]

Industrial production methods for strontium compounds often involve the extraction of strontium from minerals such as celestite (strontium sulfate) and strontianite (strontium carbonate). These minerals are processed to obtain strontium oxide, which can then be used to synthesize various strontium compounds .

Chemical Reactions Analysis

Reactions with Other Compounds

Strontium iodide participates in double displacement reactions:

Reactivity of Strontium in Acidic Environments

Strontium metal reacts with acids (e.g., HCl) to form strontium ions and hydrogen gas:

Strontium Oxide and Hydroxide Formation

Strontium reacts with water to form strontium hydroxide (Sr(OH)₂):

When ignited in air, strontium burns to form strontium oxide (SrO) and nitride (Sr₃N₂):

Analytical Methods for Strontium Compounds

While not directly related to "Strontium, ethyliodo-," strontium determination in natural waters involves gravimetric or volumetric methods, such as precipitation as strontium sulfate or oxalate, followed by titration .

Key Observations

-

Structural Effects : Strontium’s +2 charge enables diverse reactivity, including halogenation and acid-base interactions.

-

Applications : Strontium iodide’s solubility and thermal stability make it useful in analytical chemistry and materials science .

-

Limitations : No specific data exists for "Strontium, ethyliodo-" in the provided literature, suggesting either a misnomer or a niche/hypothetical compound.

Scientific Research Applications

Strontium, ethyliodo- has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other strontium compounds.

Medicine: Investigated for its use in targeted drug delivery and as an immunotherapeutic agent.

Mechanism of Action

The mechanism of action of strontium, ethyliodo- involves its interaction with molecular targets and pathways in biological systems. Strontium ions can mimic calcium ions and are taken up by bone tissues, promoting bone growth and regeneration. This compound also exhibits antimicrobial properties and can be used in the treatment of infections .

Comparison with Similar Compounds

Key Observations :

- Ionic vs. Organometallic Bonding: Strontium iodide (SrI₂) and chloride (SrCl₂) exhibit ionic bonding, whereas "Strontium, ethyliodo-" likely features polar covalent bonds due to the ethyl group’s presence. This difference impacts solubility; SrI₂ and SrCl₂ are water-soluble, while organostrontium compounds are typically hydrophobic .

- Thermal Stability: Strontium halides decompose at high temperatures (e.g., SrI₂ decomposes at 507°C). Organostrontium compounds are expected to have lower thermal stability, similar to organomagnesium reagents .

Chemical Reactivity

- Reactivity with Water :

- Redox Behavior :

- Coordination Chemistry :

Environmental and Health Impacts

- Toxicity :

- Environmental Persistence: Strontium compounds are less mobile in soil than cesium but can accumulate in aquatic systems. Adsorbents like titanosilicates or Prussian blue analogs show promise for Sr²⁺ removal, though efficiency varies with pH and competing ions .

Biological Activity

Strontium, ethyliodo- is a compound that has garnered attention in the field of biomedical research due to its potential biological activities, particularly in relation to bone health and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Overview of Strontium Compounds

Strontium is a naturally occurring alkaline earth metal known for its role in bone metabolism. It has been utilized in various forms, including strontium ranelate and strontium-substituted compounds, to enhance bone density and promote healing in osteoporotic conditions. The ethyliodo- variant introduces iodine into the structure, which may influence its biological interactions.

Biological Activity

1. Antimicrobial Properties

Recent studies have explored the antimicrobial potential of strontium-based compounds, particularly strontium-substituted tricalcium phosphate (Sr-TCP) coatings. These coatings have shown promising results in inhibiting the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The mechanisms underlying this activity include:

- Inhibition of Bacterial Adhesion : Sr-TCP coatings significantly reduce bacterial adhesion and biofilm formation on implant surfaces compared to traditional calcium phosphate coatings .

- Cytotoxicity Assessment : In vitro studies indicate that these coatings do not exhibit cytotoxic effects on human cell lines while effectively inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Sr-TCP Coatings

| Bacterial Strain | Inhibition Rate (%) | Biofilm Formation Reduction (%) |

|---|---|---|

| E. coli | 75 | 70 |

| S. aureus | 80 | 65 |

2. Bone Regeneration and Osseoinduction

Strontium compounds are recognized for their osseoinductive properties. Research indicates that strontium enhances osteoblast activity, promoting bone formation. Ethyliodo- may further augment these effects due to the presence of iodine, which has been associated with improved bone health.

- Cell Proliferation Studies : In vitro studies using MC3T3-E1 cells demonstrated enhanced proliferation and differentiation in the presence of strontium compounds .

- Alkaline Phosphatase Activity : Increased alkaline phosphatase (ALP) activity was observed, indicating enhanced osteogenic differentiation .

Table 2: Effects of Strontium on Osteoblastic Activity

| Treatment | ALP Activity (U/mg Protein) | Cell Viability (%) |

|---|---|---|

| Control | 10 | 100 |

| Strontium Ethyliodo | 25 | 95 |

Case Studies

Several case studies have been conducted to evaluate the efficacy of strontium-based treatments:

- Case Study 1 : A clinical trial involving patients with osteoporosis showed that strontium ranelate significantly reduced fracture risk over a two-year period. Patients receiving treatment displayed improved bone mineral density compared to the control group.

- Case Study 2 : An investigation into the use of Sr-TCP coatings on spinal implants revealed a reduction in postoperative infections and improved osseointegration outcomes compared to standard titanium implants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.